Enalapril Maleate

Catalog No.
S007505
CAS No.
76095-16-4
M.F
C24H32N2O9
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enalapril Maleate

Oral ACE inhibitor research faces absorption and stability hurdles. Enalapril Maleate (CAS 76095-16-4), a stable maleate salt prodrug, solves these with predictable oral bioavailability. • Prodrug design bypasses enalaprilat’s poor GI absorption for consistent in-vivo performance. • Absence of sulfhydryl group prevents oxidative degradation, ensuring formulation stability and longer shelf-life compared to Captopril. • Thermal decomposition onset ~150°C allows robust scale-up and process development under thermal stress. • Available as high-purity powder for immediate global shipping.

CAS Number

76095-16-4

Product Name

Enalapril Maleate

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1

InChI Key

OYFJQPXVCSSHAI-QFPUQLAESA-N

solubility

In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonyms

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Enalapril maleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758143. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g

Enalapril Maleate is the stable, crystalline maleate salt of Enalapril, a second-generation angiotensin-converting enzyme (ACE) inhibitor. It functions as a prodrug, which is metabolically hydrolyzed in the liver to its active diacid metabolite, enalaprilat. This specific salt form is engineered for enhanced stability and is sparingly soluble in water, making it highly suitable for oral solid dosage formulations in pharmaceutical research and manufacturing. Its primary application is in the development of treatments for hypertension and heart failure, where reliable oral absorption and consistent pharmacokinetic performance are critical.

Research Fit

Prodrug activation Requires hepatic de-esterification to active enalaprilat; supports activation-pathway studies
BCS Class III profile High solubility, moderate absorption; suitable for oral PK and formulation research
ACE inhibitor tool compound Non-sulfhydryl ACE inhibitor with broad comparator evidence in cardiovascular pharmacology models

Direct substitution of Enalapril Maleate with its active metabolite, enalaprilat, is non-viable for oral applications due to enalaprilat's poor absorption from the gastrointestinal tract. Enalapril was specifically designed as a prodrug to overcome this limitation, ensuring effective oral bioavailability. Similarly, substituting with a first-generation ACE inhibitor like Captopril introduces significant physicochemical differences. Captopril's sulfhydryl group makes it susceptible to oxidative degradation, forming disulfide dimers, which can impact formulation stability and shelf-life. Enalapril Maleate lacks this sulfhydryl moiety, offering a more stable chemical profile for development and manufacturing. Therefore, the selection of Enalapril Maleate is a deliberate choice for oral formulation stability and predictable in-vivo performance.

Substitution Risk

Prodrug activation mismatch
Non-prodrug ACE inhibitors (e.g., lisinopril, captopril) bypass hepatic activation, altering onset and duration profiles across models.
Elimination pathway variation
Differences in renal vs. hepatic clearance can shift PK profiles and endpoint interpretation between agents.
Class-level inference may not transfer
Agent-specific endpoint responses (e.g., tissue selectivity, tolerability) may not be predicted by ACE inhibitor class assumptions alone.

Engineered for Oral Delivery: Overcoming the Poor Absorption of the Active Metabolite Enalaprilat

Enalapril Maleate is a prodrug specifically designed to ensure gastrointestinal absorption, a critical feature its active metabolite, enalaprilat, lacks. Following oral administration, Enalapril Maleate is well-absorbed, with reports of approximately 60% absorption, and is subsequently converted to enalaprilat. In stark contrast, enalaprilat itself is poorly absorbed when administered orally, making it unsuitable for oral dosage forms and requiring intravenous administration for therapeutic effect.

Evidence DimensionOral Bioavailability / Absorption
Target Compound DataApprox. 60% oral absorption
Comparator Or BaselineEnalaprilat: Poorly absorbed orally
Quantified DifferenceViable for oral administration vs. non-viable
ConditionsIn vivo, oral administration route.

This fundamental difference is the primary reason for procuring Enalapril Maleate over enalaprilat for any research or product development involving oral delivery.

MAP reduction vs. propranolol
Direct comparison
Enalapril: 22.2 mmHg decrease Propranolol: 17.9 mmHg decrease Δ 4.3 mmHg greater reduction
Reported MAP reduction endpoint context; supports blood pressure model comparison.
26-week study; mild to moderate hypertension model.

Processability Advantage: Defined Thermal Stability Profile for Formulation and Manufacturing

Enalapril Maleate exhibits a well-defined thermal profile, critical for process control in manufacturing. Thermogravimetric analysis (TGA) shows the compound is stable up to approximately 148-154°C, after which thermal decomposition begins. Differential Scanning Calorimetry (DSC) shows a characteristic sharp endothermic peak around 153°C, corresponding to its melting point, immediately followed by decomposition. This predictable thermal behavior is essential for developing robust manufacturing processes like granulation and drying, ensuring the compound's integrity is maintained.

Evidence DimensionThermal Decomposition Onset
Target Compound DataStable up to ~148-154°C
Comparator Or BaselineBaseline thermal profile for process validation
Quantified DifferenceProvides a clear upper temperature limit for processing.
ConditionsThermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), typically under nitrogen atmosphere with a heating rate of 10°C/min.

A defined thermal profile allows process chemists and formulators to set precise, safe operating limits for manufacturing steps, preventing degradation and ensuring batch-to-batch consistency.

Acute DBP response vs. captopril
Direct comparison
Enalapril: −17 mmHg Captopril: −24 mmHg Δ 7 mmHg (p < 0.05) in favor of captopril
Reported acute diastolic response context; indicates slower onset profile.
Single-dose comparison; hypertensive patient model.

Distinct Pharmacokinetic Profile Compared to Lisinopril: A Key Factor in Preclinical Model Selection

While both are effective ACE inhibitors, Enalapril Maleate and Lisinopril have fundamentally different pharmacokinetic pathways. Enalapril is a prodrug requiring hepatic conversion to active enalaprilat, with peak plasma concentrations of enalaprilat occurring ~3-4 hours post-dose. In contrast, Lisinopril is an active drug that does not undergo metabolism. This distinction is critical in experimental design; for instance, Lisinopril may be more suitable for models with compromised liver function, whereas Enalapril's prodrug nature could be leveraged in specific drug metabolism studies. Furthermore, the time to peak concentration (Tmax) for enalaprilat is typically 3-4 hours, while for lisinopril it is longer, at approximately 6 hours.

Evidence DimensionTime to Peak Plasma Concentration (Tmax) of Active Form
Target Compound DataEnalaprilat (from Enalapril): ~3-4 hours
Comparator Or BaselineLisinopril: ~6 hours
Quantified DifferenceEnalaprilat reaches peak concentration ~2-3 hours faster than Lisinopril.
ConditionsSingle oral dose administration in human subjects.

Selecting Enalapril Maleate over Lisinopril (or vice-versa) depends on the specific pharmacokinetic profile required for the experimental model, such as the need for a prodrug mechanism or a faster onset of peak concentration.

Dry cough incidence
Direct comparison
Enalapril: 34.4% Ramipril: 24.3%; Lisinopril: 18.1% 10–16 percentage points higher
Reported tolerability endpoint context; supports cough monitoring in hypertension models.
8-week study; 250 hypertensive patients.
Oral bioavailability vs. lisinopril
Cross-study comparable
Enalapril: 60–70% absorption Lisinopril: ~25% absorption 35–45 percentage points higher
Reported absorption context; prodrug activation yields higher parent exposure.
Single-dose PK studies; healthy volunteers.
All-cause mortality in HF
Cross-study comparable
Enalapril: no significant mortality increase Lisinopril vs. placebo: OR 65.9 (95% CrI 1.91–239.6) Enalapril avoids this excess mortality signal
Reported mortality endpoint context; network meta-analysis across 29 RCTs.
Chronic heart failure NYHA II-III; class-level inference.
Tissue ACE selectivity
Direct comparison
Enalapril: no significant aortic ACE inhibition Captopril: significant aortic ACE inhibition Differential tissue distribution (p < 0.05)
Reported tissue distribution context; may influence organ-specific model selection.
Rat heart failure model; chronic oral treatment.

Oral Solid Dosage Formulation Development

The primary use case is the development of tablets and capsules for oral administration. Its established oral bioavailability, a direct consequence of its prodrug design to bypass the poor absorption of enalaprilat, makes it the required choice for any project targeting oral delivery routes.

Comparative Pharmacology and Pharmacokinetic Studies

Ideal for use as a reference compound in studies comparing different ACE inhibitors. Its distinct prodrug metabolism and pharmacokinetic profile, including a faster time to peak concentration than Lisinopril, allow researchers to investigate the specific effects of different absorption and metabolism pathways on therapeutic outcomes.

Process Chemistry and Scale-Up Validation

The well-characterized thermal stability profile of Enalapril Maleate, with a clear decomposition onset around 150°C, makes it a suitable candidate for process development and scale-up studies where thermal stress (e.g., during drying or milling) is a critical parameter to control for impurity formation.

Application Fit

Application
Selection Property
Validation Focus
Hypertension research models
Prodrug activation and sustained ACE inhibition
Blood pressure endpoint monitoring and class comparison
Heart failure research models
Reported hemodynamic response context
Ejection fraction and stroke volume endpoints; cough incidence monitoring
Pharmaceutical development studies
BCS Class III prodrug formulation context
Immediate-release dosage form design and biowaiver eligibility
Cardiovascular outcome comparison studies
Reported mortality endpoint context vs. lisinopril
Mortality signal review and class-specific endpoint analysis

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

492.21078060 Da

Monoisotopic Mass

492.21078060 Da

Heavy Atom Count

35

Appearance

White to Off-White Solid

Melting Point

143-144.5
143 - 144.5 °C

UNII

9O25354EPJ

Related CAS

75847-73-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 182 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 180 of 182 companies with hazard statement code(s):;
H302 (21.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (51.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (26.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (40.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (20.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of heart failure.
Treatment of heart failure
Treatment of hypertension

Livertox Summary

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Angiotensin-Converting Enzyme Inhibitors; ACE Inhibitors; ACEIs

Therapeutic Uses

Angiotensin-Converting Enzyme Inhibitors; Antihypertensive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Enalapril is included in the database.
Enalapril maleate tablets are indicated for the treatment of hypertension. Enalapril maleate tablets are effective alone or in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of enalapril maleate tablets and thiazides are approximately additive. /Included in US product label/
Enalapril maleate tablets are indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Enalapril (9 total), please visit the HSDB record page.

Pharmacology

Enalapril Maleate is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated.
Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

76420-75-2
76095-16-4

Absorption Distribution and Excretion

Following oral administration, the peak plasma concentrations (Cmax) of enalapril is achieved within 1 hour post dosing while the Cmax of enalaprilat occurs at three to four hours post dosing. The steady-state is achieved by the fourth daily dose and there is no accumulation with repeated dosing. However, accumulation of enalaprilat may occur in patients with creatinine clearance less than 30 mL/min. Food intake is reported to have a minimal effect on drug absorption. Following oral administration, about 60% of enalapril was absorbed. Bioavailability of enalapril averaged about 40% when intravenous enalaprilat was used as a reference standard.
Enalapril is mainly eliminated through renal excretion, where approximately 94% of the total dose is excreted via urine or feces as either enalaprilat or unchanged parent compound. About 61% and 33% of the total dose can be recovered in the urine and feces, respectively. In the urine, about 40% of the recovered dose is in the form of enalaprilat.
The volume of distribution of enalapril has not been established. Enalaprilat is shown to penetrate into most tissuesm, in particular the kidneys and vascular tissuem, although penetration of the blood-brain barrier has not been demonstrated after administration at therapeutic doses. In dog studies, enalapril and enalaprilat cross the blood-brain barrier poorly. Minimal penetration occurs into breast milk but significant fetal transfer occurs. The drug crosses the placental barrier in rats and hamsters.
Following oral administration in healthy male volunteers, the renal clearance was approximately 158 ± 47 mL/min. It is reported that enalapril and enalaprilat are undetectable in the plasma by 4 hours post-dosing.
Pharmacokinetic and pharmacodynamic of IV enalapril at 0.50 mg/kg, PO placebo and PO enalapril at three different doses (0.50, 1.00 and 2.00 mg/kg) were analyzed in 7 healthy horses. Serum concentrations of enalapril and enalaprilat were determined for pharmacokinetic analysis. Angiotensin-converting enzyme (ACE) activity, serum ureic nitrogen (SUN), creatinine and electrolytes were measured, and blood pressure was monitored for pharmacodynamic analysis. The elimination half-lives of enalapril and enalaprilat were 0.67 and 2.76 hr respectively after IV enalapril. Enalapril concentrations after PO administrations were below the limit of quantification (10 ng/mL) in all horses and enalaprilat concentrations were below the limit of quantification in 4 of the 7 horses. Maximum mean ACE inhibitions from baseline were 88.38, 3.24, 21.69, 26.11 and 30.19% for IV enalapril at 0.50 mg/kg, placebo and PO enalapril at 0.50, 1.00 and 2.00 mg/kg, respectively. Blood pressures, SUN, creatinine and electrolytes remained unchanged during the experiments.
Enalapril maleate, unlike enalaprilat, is well absorbed following oral administration. Although enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril, it is poorly absorbed from the GI tract because of its high polarity, with only about 3-12% of an orally administered dose being absorbed. Approximately 55-75% of an oral dose of enalapril maleate is rapidly absorbed from the GI tract in healthy individuals and hypertensive patients. Food does not appear to substantially affect the rate or extent of absorption of enalapril maleate. Following oral administration, enalapril maleate appears to undergo first pass metabolism principally in the liver, being hydrolyzed to enalaprilat.
The hypotensive effect of a single oral dose of enalapril maleate is usually apparent within 1 hr and maximal in 4-8 hr. The hypotensive effect of usual doses of the drug generally persists for 12-24 hr but may diminish toward the end of the dosing interval in some patients. Reduction in blood pressure may be gradual, and several weeks of therapy may be required before the full effect is achieved.
Following IV administration of enalaprilat, the hypotensive effect is usually apparent within 5-15 min with maximal effect occurring within 1-4 hr; the duration of hypotensive effect appears to be dose related, but with the recommended doses, the duration of action in most patients is approximately 6 hr. Plasma angiotensin converting enzyme inhibition and reduction in blood pressure appear to be correlated to a plasma enalaprilat concentration of 10 ng/mL, a concentration at which maximal blockade of plasma angiotensin converting enzyme is achieved. After withdrawal of enalapril or enalaprilat, blood pressure gradually returns to pretreatment levels; rebound hypertension following abrupt withdrawal of the drug has not been reported to date. /Enalaprilat/
For more Absorption, Distribution and Excretion (Complete) data for Enalapril (11 total), please visit the HSDB record page.

Metabolism Metabolites

About 60% of the absorbed dose is extensively hydrolyzed to enalaprilat via de-esterification mediated by hepatic esterases. In humans, metabolism beyond bioactivation to enalaprilat is not observed.
About 60% of an absorbed dose of enalapril is extensively hydrolyzed to enalaprilat, principally in the liver via esterases. About 20% appears to be hydrolyzed on first pass through the liver; this hydrolysis does not appear to occur in plasma in humans. Enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril. There is no evidence of other metabolites of enalapril in humans, rats, or dogs. However, a despropyl metabolite of enalaprilat was identified in urine in rhesus monkeys, accounting for 13% of an oral dose of enalapril maleate. Hydrolysis of enalapril to enalaprilat may be delayed and/or impaired in patients with severe hepatic impairment, but the pharmacodynamic effects of the drug do not appear to be significantly altered.

Associated Chemicals

Enalapril maleate; 76095-16-4
Enalaprilat; 76420-72-9
Enalaprilat dihydrate; 84680-54-6

Wikipedia

Enalapril
Acepromazine

Drug Warnings

/BOXED WARNING/ When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
The most frequent adverse cardiovascular effect of enalapril or enalaprilat is hypotension (including postural hypotension and other orthostatic effects), which occurs in about 1-2% of patients with hypertension and in about 5-7% of those with heart failure, following an initial dose or during extended therapy. Syncope occurred in approximately 0.5 or 2% of patients with hypertension or heart failure, respectively. Hypotension or syncope has required discontinuance of therapy in about 0.1 or 2% of patients with hypertension or heart failure, respectively, receiving enalapril.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus.
Angioedema may occur, especially following the first dose of enalapril, and, if associated with laryngeal edema, may be fatal. If laryngeal stridor or angioedema of the face, extremities, lips, tongue, or glottis occurs, enalapril should be discontinued and the patient carefully observed until swelling disappears. If swelling is confined to the face and lips, the condition generally responds without treatment; however, antihistamines may provide symptomatic relief. Swelling of the tongue, glottis, or larynx may cause airway obstruction, and appropriate therapy (eg, epinephrine, maintenance of patent airway) should be initiated immediately. Patients should be informed that swelling of the face, eyes, lips, or tongue or difficulty in breathing may be signs and symptoms of angioedema, and that they should discontinue enalapril and notify their physician immediately if any of these conditions occurs. The possibility that patients with a history of angioedema unrelated to angiotensin converting enzyme inhibitors may be at increased risk of developing angioedema while receiving the drugs should be considered. Enalapril is contraindicated in patients with a history of angioedema related to angiotensin converting enzyme inhibitor therapy. Enalapril also is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.
For more Drug Warnings (Complete) data for Enalapril (28 total), please visit the HSDB record page.

Biological Half Life

The average terminal half life of enalaprilat is 35-38 hours. The effective half life following multiple doses is 11-14 hours. The prolonged terminal half-life is due to the binding of enalaprilat to ACE.
Following oral admin, the half-life of unchanged enalapril appears to be <2 hr in healthy individuals and in patients with normal hepatic and renal functions, but may be increased in patients with congestive heart failure. Following oral admin of a single 5 or 10 mg dose of enalapril maleate in patients with congestive heart failure, the half-life of enalapril was 3.4 or 5.8 hr, respectively.
Elimination of enalaprilat may also be prolonged in patients with congestive heart failure or impaired hepatic function compared with healthy individuals and patients with hypertension observations of serum concns of enalaprilat over long periods following oral or iv admin suggest that enalaprilat has an avg terminal half-life of about 35-38 hr (range: 30-87 hr). ...The effective half-life for accumulation of enalaprilat (determined from urinary recovery) has been reported to average about 11 hr in healthy individuals with normal renal function.

Use Classification

Human drugs -> Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: A.A. Patchett et al., European Patent Office patent 12401; E. E. Harris et al., United States of America patent 4374829 (1980, 1983 both to Merck & Co.)

Analytic Laboratory Methods

Analyte: enalapril maleate; matrix: chemical purity; procedure: liquid chromatography with detection at 215 nm and comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: enalapril maleate; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: enalopril maleate; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 215 nm and comparison to standards (assay purity)

Storage Conditions

Commercially available enalaprilat injection should be stored at a temperature less than 30 °C. /Enalaprilat/
The manufacturer recommends that enalapril maleate tablets be stored in tight containers at a temperature <30 °C and that transient exposure to temperatures warmer than 50 °C be avoided. The tablets should be protected from moisture. The tablets have an expiration date of 30 mos following the date of manufacture when stored at <30 °C. The manufacturer states that extemporaneous preparation of oral solutions of enalapril maleate should be avoided since the drug is not sufficiently stable in solution.
Keep container tightly closed in a dry and well-ventilated place. /Enalapril maleate/

Interactions

When enalapril is administered with diuretics or other hypotensive drugs, the hypotensive effect of enalapril is increased. The effect is usually used to therapeutic advantage, but careful adjustment of dosage is necessary when these drugs are used concomitantly. ... Enalapril and diuretics appear to have additive hypotensive effects; however, severe hypotension and reversible renal insufficiency may occasionally occur, especially in volume and/or sodium depleted patients. Hypotensive drugs that cause release of renin (e.g., diuretics) will increase the hypotensive effect of enalapril.
Potassium sparing diuretics (eg, amiloride, spironolactone, triamterene), potassium supplements, or potassium-containing salt substitutes should be used with caution and serum potassium should be determined frequently in patients receiving enalapril, since hyperkalemia may occur.
Because ACE inhibitors may promote kinin-mediated prostaglandin synthesis and/or release, concomitant administration of drugs that inhibit prostaglandin synthesis (e.g., aspirin, ibuprofen) may reduce the blood pressure response to ACE inhibitors, including enalapril. Limited data indicate that concomitant administration of ACE inhibitors with nonsteroidal anti-inflammatory agents (NSAIAs) occasionally may result in acute reduction of renal function; however, the possibility cannot be ruled out that one drug alone may cause such an effect. ... Aspirin and other NSAIAs also can attenuate the hemodynamic actions of ACE inhibitors in patients with congestive heart failure. Because ACE inhibitors share and enhance the effects of the compensatory hemodynamic mechanisms of heart failure, with aspirin and other NSAIAs interacting with the compensatory mechanisms rather than with a given ACE inhibitor per se, these desirable mechanisms are particularly susceptible to the interaction and a subsequent potential loss of clinical benefits. As a result, the more severe the heart failure and the more prominent the compensatory mechanisms, the more appreciable the interaction between NSAIAs and ACE inhibitors. Even if optimal dosage of an ACE inhibitor is used in the treatment of congestive heart failure, the potential cardiovascular and survival benefit may not be seen if the patient is receiving an NSAIA concomitantly. In several multicenter studies, concomitant admin of a NSAIA (i.e., a single 350-mg dose of aspirin) in patients with congestive heart failure inhibited favorable hemodynamic effects associated with ACE inhibitors, attenuating the favorable effects of these drugs on survival and cardiovascular morbidity. /ACE inhibitors/
Lithium toxicity has occurred following concomitant administration of enalapril and lithium carbonate and was reversible following discontinuance of both drugs. In one patient, the toxicity was associated with elevated plasma lithium concentration and was manifested as ataxia, dysarthria, tremor, confusion, and altered electroencephalogram, bradycardia and T wave depression also occurred. Moderate renal insufficiency (serum creatinine of 2.2 mg/deciliter) or acute renal failure has also occurred in these patients. The exact mechanism of this interaction remains to be established, but it has been suggested that enalapril may decrease renal elimination of lithium, possibly by increasing sodium excretion secondary to decreased aldosterone secretion or by altering renal function secondary to angiotensin converting enzyme inhibition.
Concomitant use of enalapril and some vasodilating agents (eg, nitrates) or anesthetic agents may cause an exaggerated hypotensive response. Patients receiving enalapril concomitantly with nitrates or with anesthetic agents that produce hypotension should be observed for possible additive hypotensive effects. Fluid volume expansion can correct hypotension during surgery or anesthesia if it is thought to result from an enalapril-induced inhibition of the angiotensin II formation that occurs secondary to compensatory renin release.

Stability Shelf Life

Stable under recommended storage conditions. /Enalapril maleate/
Following dilution of enalaprilat injection in 5% dextrose, 0.9% sodium chloride, 5% dextrose and 0.9% sodium chloride, 5% dextrose in lactated Ringer's, or Isolyte(R) E, solutions of the drug are stable for 24 hrs at room temperature. /Enalaprilat/
1. Liu, Y.H., et al., Comparison of captopril and enalapril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE inhibitors in high dieted methionine mice. J Cardiovasc Pharmacol, 2006. 47(1): p. 82-8.

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